molecular formula C8H10ClNO2S B2634336 N-[(4-methylphenyl)methyl]sulfamoyl chloride CAS No. 1314925-75-1

N-[(4-methylphenyl)methyl]sulfamoyl chloride

Cat. No.: B2634336
CAS No.: 1314925-75-1
M. Wt: 219.68
InChI Key: WHSRMHLLSQIODC-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]sulfamoyl chloride: is an organosulfur compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfamoyl chloride group attached to a benzyl group substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-methylbenzylamine with chlorosulfonic acid. The reaction proceeds as follows:

    Reaction of 4-methylbenzylamine with chlorosulfonic acid:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(4-methylphenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

      Reagents: Nucleophiles such as amines, alcohols, or thiols

      Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

      Products: Substituted sulfonamides, sulfonate esters, or sulfonate thioesters

  • Hydrolysis:

      Reagents: Water or aqueous base

      Conditions: Mild to moderate temperatures

      Products: Corresponding sulfonic acid and hydrochloric acid

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Major Products:

  • Substituted sulfonamides
  • Sulfonate esters
  • Sulfonate thioesters

Scientific Research Applications

Chemistry: N-[(4-methylphenyl)methyl]sulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of sulfonamide-based drugs and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide bonds, which are crucial in many biologically active compounds.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)sulfonyl chloride
  • N-(4-chlorophenyl)sulfonyl chloride
  • N-(4-methoxyphenyl)sulfonyl chloride

Comparison: N-[(4-methylphenyl)methyl]sulfamoyl chloride is unique due to the presence of a methyl group at the para position of the benzyl ring. This substitution can influence the compound’s reactivity and its interactions with biological targets. Compared to other sulfonyl chlorides, the methyl group can enhance the lipophilicity and potentially alter the pharmacokinetic properties of the resulting sulfonamide derivatives.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-7-2-4-8(5-3-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSRMHLLSQIODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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